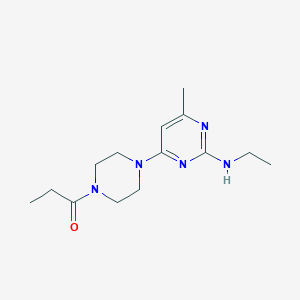

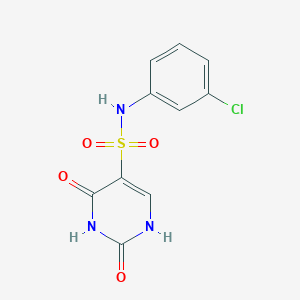

N-ethyl-4-methyl-6-(4-propionyl-1-piperazinyl)-2-pyrimidinamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of derivatives similar to N-ethyl-4-methyl-6-(4-propionyl-1-piperazinyl)-2-pyrimidinamine involves nucleophilic substitution reactions. For instance, Mallesha et al. (2012) describe the synthesis of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives through nucleophilic substitution of 2-methyl-3-(2-piperazin-1-ylethyl)-pyrido[1,2-a]pyrimidin-4-one with various sulfonyl chlorides (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Molecular Structure Analysis

Structural characterization of similar compounds has been studied extensively. For example, Trilleras et al. (2008) analyzed the structure of N(4)-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines, showing how hydrogen bonding can lead to various structural forms (Trilleras, Quiroga, Cobo, Marchal, Nogueras, Low, & Glidewell, 2008).

Chemical Reactions and Properties

Chemical reactions of compounds with similar structures involve reactions with CO and ethylene. Ishii et al. (1997) explored the carbonylation reactions at a C-H bond in N-(2-pyridinyl)piperazines, a process involving dehydrogenation and carbonylation (Ishii, Chatani, Kakiuchi, & Murai, 1997).

Physical Properties Analysis

The physical properties of related compounds include the study of crystalline structures and hydrogen bonding patterns. For instance, Xu Qi et al. (2008) synthesized the title compound [Co(ppa)2]·2H2O}n, where ppa denotes the 8-ethyl-5-oxo-2-(piperazin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate anion, under hydrothermal conditions, revealing its structural properties (Xu Qi, Shao, & Li, 2008).

Chemical Properties Analysis

The chemical properties of similar compounds are often studied in relation to their pharmacological effects and reactivity. For example, Ashimori et al. (1991) synthesized optically active derivatives of piperazinylphenyl compounds, investigating their pharmacological properties (Ashimori, Uchida, Ohtaki, Tanaka, Ohe, Fukaya, Watanabe, Kagitani, & Yokoyama, 1991).

科学的研究の応用

Pharmacological Research

N-ethyl-4-methyl-6-(4-propionyl-1-piperazinyl)-2-pyrimidinamine, due to its structural features, may be explored in pharmacological research, particularly in drug design and development. Compounds with a pyrimidinamine core often exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory effects. Research in this area focuses on synthesizing novel derivatives and evaluating their pharmacological properties in vitro and in vivo.

Neurological Studies

Derivatives similar to N-ethyl-4-methyl-6-(4-propionyl-1-piperazinyl)-2-pyrimidinamine might be investigated for their potential effects on the central nervous system. Piperazine, a moiety present in this compound, is known for its neurological effects, which could be beneficial in studying neurodegenerative diseases, psychiatric disorders, and as potential modulators of neurotransmitter systems.

Antimicrobial Applications

The exploration of new antimicrobial agents is a critical area of research due to the rising concern of antibiotic resistance. Compounds with a pyrimidinamine backbone have shown promise as antibacterial and antifungal agents. Research in this domain involves screening these compounds against various microbial strains to ascertain their efficacy and mechanism of action.

Oncological Research

The anticancer potential of pyrimidinamine derivatives is a significant area of investigation. These compounds can be designed to target various pathways involved in cancer cell proliferation, apoptosis, and metastasis. Research often involves studying the cytotoxic effects of these compounds on different cancer cell lines and understanding their mechanisms of action at the molecular level.

Molecular Biology and Biochemistry

On a more fundamental level, N-ethyl-4-methyl-6-(4-propionyl-1-piperazinyl)-2-pyrimidinamine and its derivatives can be used as tools in molecular biology and biochemistry research. They can serve as probes to study enzyme activities, receptor-ligand interactions, and other cellular processes due to their potential to interact with biological macromolecules.

References

- "A systematic review on Piper longum L.: Bridging traditional knowledge and pharmacological evidence for future translational research." (V. Yadav, Anuja Krishnan, D. Vohora, 2020)

- "In vivo nucleic acid delivery with PEI and its derivatives: current status and perspectives." (Wing‐Fu Lai, 2011)

- "Piper sarmentosum Roxb.: A review on its botany, traditional uses, phytochemistry, and pharmacological activities." (Xiaolei Sun et al., 2020)

- "Chemical profile, traditional uses, and biological activities of Piper chaba Vahl: A review." (M. T. Islam et al., 2020)

特性

IUPAC Name |

1-[4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N5O/c1-4-13(20)19-8-6-18(7-9-19)12-10-11(3)16-14(17-12)15-5-2/h10H,4-9H2,1-3H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCEOEBKCBNFKDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCN(CC1)C2=NC(=NC(=C2)C)NCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(2-(Ethylamino)-6-methylpyrimidin-4-yl)piperazin-1-yl)propan-1-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![isopropyl 7-[4-(dimethylamino)phenyl]-4-(2-furyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5556208.png)

![N-cyclohexyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5556235.png)

![N-benzyl-2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5556258.png)

![rel-(3aS,6aS)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B5556262.png)

![N-{(3R*,4R*)-1-[(3-chlorophenyl)acetyl]-3-hydroxypiperidin-4-yl}pyrazine-2-carboxamide](/img/structure/B5556276.png)

![4-{4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5556282.png)

![N-[2-(4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-2-oxoethyl]-N-methylaniline](/img/structure/B5556283.png)

![1-[(benzyloxy)acetyl]-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5556287.png)

![methyl [(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetate](/img/structure/B5556291.png)